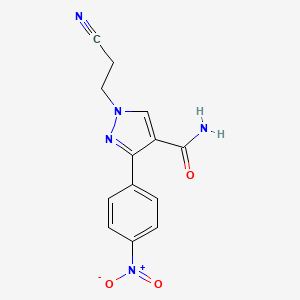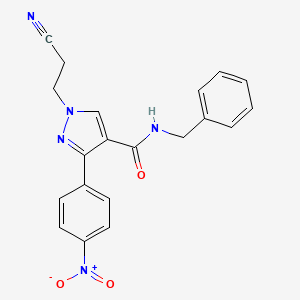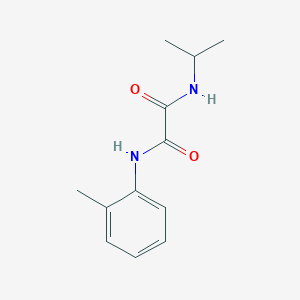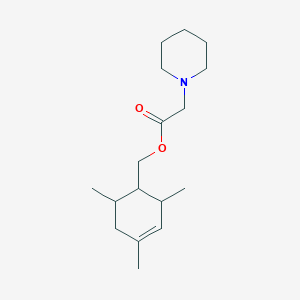
1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide, also known as CNPyC, is a small molecule organic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CNPyC is a pyrazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. In
Mechanism of Action
The exact mechanism of action of 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is its wide range of biological activities. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a potentially useful therapeutic agent for a variety of conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential side effects of this compound and its safety for use in humans. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various conditions. Finally, the development of this compound analogs with improved solubility and biological activity could be a promising area of research.
Synthesis Methods
The synthesis of 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form this compound. The overall yield of this synthesis method is approximately 40-50%.
Scientific Research Applications
1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been shown to have anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-6-1-7-17-8-11(13(15)19)12(16-17)9-2-4-10(5-3-9)18(20)21/h2-5,8H,1,7H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTBZTBWEKKEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C(=O)N)CCC#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)


![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)
![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)
![4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B4900462.png)
amino]-1-piperidinecarboxylate](/img/structure/B4900491.png)